5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Description
5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole-derived amine characterized by a 5-methyl group on the pyrazole core and a (1-methyl-1H-pyrazol-3-yl)methyl substituent at the N1 position. Pyrazole derivatives are often studied for their hydrogen-bonding capabilities, which influence crystal packing and intermolecular interactions .
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-7-5-9(10)12-14(7)6-8-3-4-13(2)11-8/h3-5H,6H2,1-2H3,(H2,10,12) |
InChI Key |
XMGMDWHBHLCUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN(C=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mechanism involves the condensation of the aldehyde group with the hydrazine, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base, such as triethylamine, and are conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: N-alkyl or N-acyl pyrazole derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The pyrazole moiety has been recognized for its potential in anticancer therapies. Compounds containing the 1H-pyrazole structure, including derivatives like 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine, have demonstrated notable antiproliferative effects against various cancer cell lines. Research indicates that these compounds can inhibit the growth of lung, breast, and colorectal cancers among others. Specifically, studies have shown that pyrazole derivatives can target multiple cancer-related pathways, including:
- Topoisomerase II
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
These interactions suggest that pyrazole-based compounds could be developed into effective anticancer agents .
Anti-inflammatory Properties
In addition to their anticancer potential, pyrazole derivatives exhibit anti-inflammatory properties. The inhibition of prostaglandin synthesis is a key mechanism through which these compounds exert their effects. For instance, docking studies have shown that 5-Methyl-1H-pyrazol-3-amines can effectively bind to human prostaglandin reductase, suggesting a plausible mechanism for their anti-inflammatory action .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various pyrazole derivatives, including those similar to 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study utilized in vitro assays to measure the inhibition of prostaglandin E2 production in macrophages treated with lipopolysaccharides (LPS). Results showed that compounds similar to 5-Methyl-1H-pyrazol-3-amines significantly reduced prostaglandin levels, indicating their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their function. This interaction can result in various biological effects, such as antimicrobial activity or anti-inflammatory responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (C₁₀H₁₄N₆, ~218 Da) is heavier than analogs with simpler substituents (e.g., C₉H₁₃N₅ at 191 Da ), but lighter than those with halogens (e.g., bromine in ) or aromatic systems (e.g., benzyl in ).
- Bulky substituents, such as the triazoloazepine group in , significantly increase molecular weight (260 Da), which may affect pharmacokinetic properties like membrane permeability.
The triazoloazepine group introduces conformational rigidity, which could influence binding to biological targets .
Structural Diversity and Applications :
- Benzyl Derivatives : Compounds like 5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine are common in drug discovery due to their balanced hydrophobicity and synthetic accessibility .
- Heterocyclic Variants : Thiophene-containing analogs (e.g., ) may exhibit unique interactions with sulfur-binding enzymes or receptors.
Synthetic Considerations: Many analogs are synthesized via nucleophilic substitution or coupling reactions, as seen in procedures using malononitrile or ethyl cyanoacetate .
Biological Activity
5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of two pyrazole rings, which contribute to its biological activity. The molecular formula is CHN, with a molecular weight of approximately 188.23 g/mol. Its melting point and boiling point are reported to be around 160–162 °C and 333 °C respectively .
Biological Activity Overview
The biological activities of 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine have been investigated across various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
In vitro studies have demonstrated that compounds containing the pyrazole scaffold can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways . For instance, IC values for antiproliferative activity were reported in the low micromolar range, indicating potent effects against cancer cells .
Antimicrobial and Anti-inflammatory Properties
The compound has also been evaluated for its antimicrobial and anti-inflammatory activities. In vitro assays revealed that it possesses broad-spectrum antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Furthermore, anti-inflammatory studies indicated that it could inhibit pro-inflammatory cytokine release, showcasing potential for treating inflammatory diseases .
The mechanisms underlying the biological activities of 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involve several pathways:
- Inhibition of Tubulin Polymerization : Some studies suggest that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Cytokine Modulation : The compound has been shown to modulate cytokine levels, particularly TNF-alpha, which plays a crucial role in inflammation and immune responses .
- Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways, potentially involving mitochondrial dysfunction and caspase activation .
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazole-based compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine?
- Answer: The compound is synthesized via multi-step condensation reactions. For example, substituted propenones are reacted with hydrazine derivatives in the presence of catalysts such as cesium carbonate and copper(I) bromide. Post-reaction purification is achieved using column chromatography with solvent gradients (e.g., ethyl acetate/hexane). This method is adapted from protocols for analogous pyrazole derivatives .
Q. How is the structural integrity of this compound validated after synthesis?
- Answer: Characterization involves:
- NMR Spectroscopy: H and C NMR confirm substituent positions and hydrogen/carbon environments (e.g., methyl groups at δ ~2.29 ppm and aromatic protons at δ ~7.5–9.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H] peaks matching theoretical values) .
- X-ray Diffraction: Resolves crystal structure and confirms regiochemistry, as demonstrated for related triazole-pyrazole hybrids .
Q. What preliminary biological assays are recommended for screening this compound?
- Answer: Initial screening includes:
- Antimicrobial Activity: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing inhibition zones to standard antibiotics .
- Anti-Inflammatory Potential: COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 suppression .
Advanced Research Questions
Q. How do substituent variations on the pyrazole core influence biological activity?
- Answer: Modifications at the 1- and 3-positions significantly alter activity. For example:
- 1-Position Methyl Group: Enhances metabolic stability by reducing oxidative degradation.
- 3-Amine Group: Facilitates hydrogen bonding with target proteins (e.g., bacterial enzymes or inflammatory mediators).
Comparative studies show that bulkier substituents (e.g., benzyl groups) reduce solubility but improve target affinity .
Q. What strategies resolve contradictory data in biological activity across studies?
- Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MIC vs. IC50 measurements) and use isogenic bacterial strains.
- Structural Analogues: Test derivatives with controlled substituent changes (e.g., replacing methyl with trifluoromethyl groups) to isolate activity contributors .
- Computational Validation: Molecular docking identifies binding interactions inconsistent with experimental data, prompting re-evaluation of assay conditions .
Q. How can reaction pathways be optimized using computational tools?
- Answer: Quantum chemical calculations (DFT) predict transition states and intermediates, guiding solvent selection and catalyst ratios. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to accelerate optimization (e.g., reducing synthesis time from weeks to days) .
Q. What mechanistic insights explain the compound’s selectivity in biological targets?
- Answer: Molecular dynamics simulations reveal:
- Hydrophobic Pocket Binding: The methyl-pyrazole moiety interacts with nonpolar residues in bacterial FabH enzymes.
- Hydrogen Bond Networks: The 3-amine group forms stable bonds with Asp163 in COX-2, explaining anti-inflammatory selectivity over COX-1 .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- Answer:
- HPLC-PDA: Detects impurities at >0.1% levels using C18 columns and acetonitrile/water gradients.
- Elemental Analysis: Confirms C, H, N content within ±0.3% of theoretical values .
Q. How are synthetic byproducts identified and mitigated?
- Answer: Byproducts (e.g., regioisomers or dimerization products) are characterized via LC-MS/MS and minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
